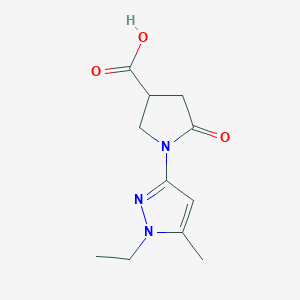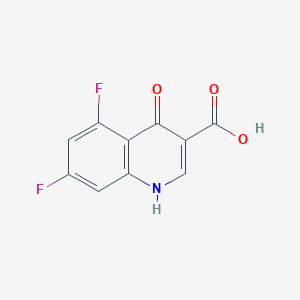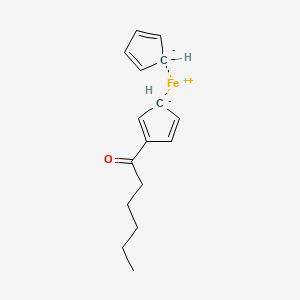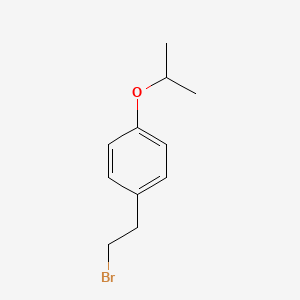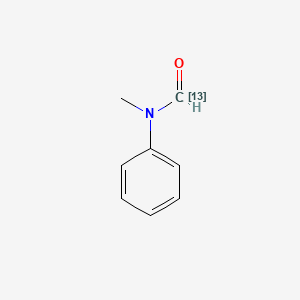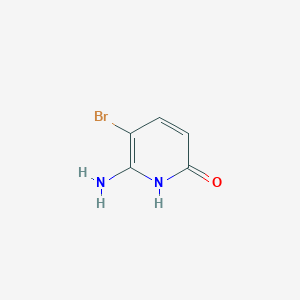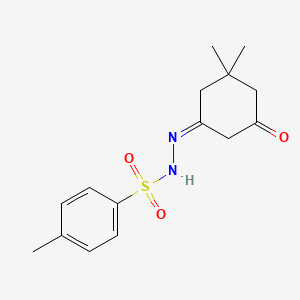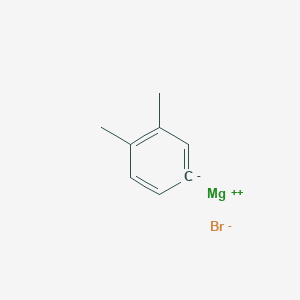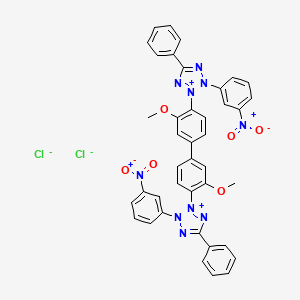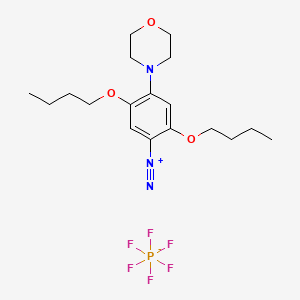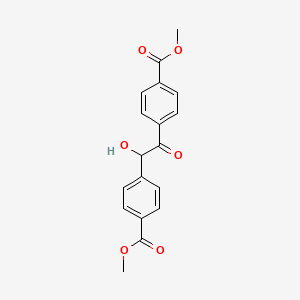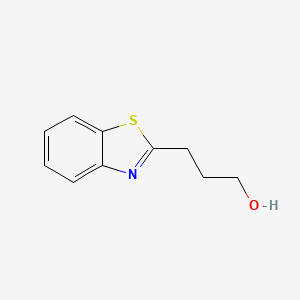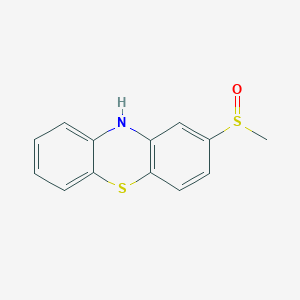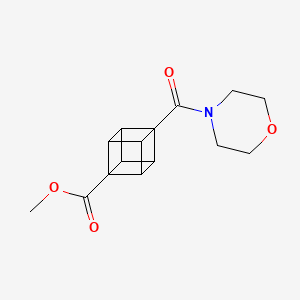
Methyl 4-(morpholinocarbonyl)cubanecarboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves the functionalization of the highly strained cubane system. Notably, the first electrochemical functionalization of cubane by oxidative decarboxylative ether formation (known as the Hofer–Moest reaction) has been demonstrated. This method allows for the direct conversion of cubane carboxylic acids to alkoxy cubanes under flow conditions .
Chemical Reactions Analysis
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Properties of Morpholinium Ionic Liquids Methyl 4-(morpholinocarbonyl)cubanecarboxylate has been studied for its role in the synthesis of morpholinium ionic liquids. These ionic liquids, with various anions, have diverse physicochemical properties and potential applications. Their cytotoxicity and biodegradability have also been a subject of research, pointing towards moderate or low toxicity levels (Pernak et al., 2011).
2. Substituent Effects on Four-Membered Ring Structures Research has been conducted on the effects of substituents like Methyl 4-(morpholinocarbonyl)cubanecarboxylate on cubane structures. This study includes an examination of the electronic effects of substituents on the cubane skeletal bonds, contributing to an understanding of molecular interactions in such compounds (Irngartinger et al., 2006).
3. Structural Optimization in Pharmacology Compounds related to Methyl 4-(morpholinocarbonyl)cubanecarboxylate have been structurally optimized for medical applications. This includes the development of potent, long-acting human neurokinin-1 receptor antagonists, highlighting the compound's relevance in therapeutic contexts (Hale et al., 1998).
4. Unique Molecular Clusters and Magnetic Studies Studies on dysprosium(III) clusters incorporating cubane units, similar in structure to Methyl 4-(morpholinocarbonyl)cubanecarboxylate, have been conducted. These studies focus on the magnetic properties of these clusters, expanding our understanding of single-molecule magnets (Miao et al., 2011).
5. Crystal Engineering and Hydrogen Bond Networks Research in crystal engineering has explored the role of 4-substituted-1-cubanecarboxylic acids, related to Methyl 4-(morpholinocarbonyl)cubanecarboxylate, in forming hydrogen bond networks. This work sheds light on the importance of hydrogen bonds in determining molecular structures (Kuduva et al., 1999).
6. Synthesis of Sterically-Hindered Peptidomimetics Research has been conducted on the synthesis of sterically-hindered peptidomimetics using compounds related to Methyl 4-(morpholinocarbonyl)cubanecarboxylate. This research is significant for the development of bioactive compounds with controlled racemization and N-arylation (Shieh et al., 2008).
7. Synthesis of HIV-1 Inhibitors Studies have shown that derivatives of morpholine, similar to Methyl 4-(morpholinocarbonyl)cubanecarboxylate, are effective in synthesizing inhibitors for HIV-1, demonstrating the compound's relevance in antiviral drug development (Kauffman et al., 2000).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 4-(morpholine-4-carbonyl)cubane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-19-13(18)15-9-6-10(15)8-11(15)7(9)14(6,8)12(17)16-2-4-20-5-3-16/h6-11H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVJCPBOJUHIDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3C4C1C5C2C3C45C(=O)N6CCOCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590395 | |
| Record name | Methyl 4-(morpholine-4-carbonyl)pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(morpholinocarbonyl)cubanecarboxylate | |
CAS RN |
883554-73-2 | |
| Record name | Methyl 4-(morpholine-4-carbonyl)pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



